molecular formula C8H16O B13615245 5,5-Dimethylhex-2-en-1-ol

5,5-Dimethylhex-2-en-1-ol

Cat. No.: B13615245
M. Wt: 128.21 g/mol
InChI Key: LPVKDQZJUITFCN-SNAWJCMRSA-N
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Description

5,5-Dimethylhex-2-en-1-ol is an organic compound with the molecular formula C8H16O It is a monounsaturated alcohol characterized by a double bond at the second carbon and a hydroxyl group at the first carbon The presence of two methyl groups at the fifth carbon makes it a branched molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethylhex-2-en-1-ol can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of 5,5-dimethylhex-2-en-1-one with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.

    Aldol Condensation: Another method involves the aldol condensation of acetone with 3-methylbutanal, followed by reduction of the resulting aldol product.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylhex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond can be reduced to form 5,5-dimethylhexan-1-ol.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products Formed

    Oxidation: 5,5-Dimethylhex-2-en-1-one or 5,5-dimethylhex-2-enal.

    Reduction: 5,5-Dimethylhexan-1-ol.

    Substitution: 5,5-Dimethylhex-2-en-1-chloride or 5,5-dimethylhex-2-en-1-bromide.

Scientific Research Applications

5,5-Dimethylhex-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethylhex-2-en-1-ol involves its interaction with various molecular targets:

    Enzymatic Interactions: It can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Pathways Involved: The compound can influence pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylhex-5-en-1-ol
  • 2-Ethenyl-2,5-dimethylhex-4-en-1-ol
  • 2,5-Dimethyl-4-hexen-1-ol

Uniqueness

5,5-Dimethylhex-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its branched structure and the position of the double bond and hydroxyl group make it different from other similar compounds, leading to unique reactivity and applications.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(E)-5,5-dimethylhex-2-en-1-ol

InChI

InChI=1S/C8H16O/c1-8(2,3)6-4-5-7-9/h4-5,9H,6-7H2,1-3H3/b5-4+

InChI Key

LPVKDQZJUITFCN-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)C/C=C/CO

Canonical SMILES

CC(C)(C)CC=CCO

Origin of Product

United States

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